molecular formula C10H12N2O5 B8544300 N-(2-Nitrophenyl)-DL-serine methyl ester

N-(2-Nitrophenyl)-DL-serine methyl ester

Cat. No.: B8544300
M. Wt: 240.21 g/mol
InChI Key: RHCFKJIWZXFVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Nitrophenyl)-DL-serine methyl ester is a serine-derived compound featuring a 2-nitrophenyl group attached to the amino moiety of DL-serine methyl ester. Serine esters are critical intermediates in peptide synthesis and pharmaceutical research, where functional groups like nitro, benzyl, or trityl are introduced to modulate reactivity, stability, or solubility . The nitro group in particular may serve as a precursor for further chemical transformations, such as reduction to an amine or participation in electrophilic substitution reactions.

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

methyl 3-hydroxy-2-(2-nitroanilino)propanoate

InChI

InChI=1S/C10H12N2O5/c1-17-10(14)8(6-13)11-7-4-2-3-5-9(7)12(15)16/h2-5,8,11,13H,6H2,1H3

InChI Key

RHCFKJIWZXFVGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CO)NC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-(2-Nitrophenyl)-DL-serine methyl ester and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound* C₁₀H₁₁N₂O₅ 257.21 2-Nitrophenyl, methyl ester
N-Benzyl-DL-serine methyl ester C₁₁H₁₅NO₃ 209.24 Benzyl, methyl ester
N-Trityl-DL-serine methyl ester C₂₃H₂₃NO₃ 361.44 Triphenylmethyl, methyl ester
O-Methyl-DL-serine, N-dimethylaminomethylene-, methyl ester C₈H₁₆N₂O₃ 188.22 Dimethylaminomethylene, methyl ester

*Hypothetical molecular formula and weight calculated based on analogous structures.

Key Observations:
  • This group also introduces stability concerns under thermal stress, as nitro compounds may decompose into hazardous byproducts like CO and NOₓ .
  • Benzyl Group : The benzyl substituent (C₆H₅CH₂-) is electron-donating, enhancing stability and solubility in organic solvents. It is commonly used as a protecting group in peptide synthesis .
  • Trityl Group : The bulky trityl group (C₆H₅)₃C- provides steric protection, preventing unwanted side reactions during peptide chain assembly .

Physical and Chemical Properties

Compound Boiling Point (°C) Solubility pKa (Predicted)
This compound* 351–383 Moderate in organic solvents ~2.5 (nitro group)
N-Benzyl-DL-serine methyl ester 351.1±32.0 Soluble in methanol, DCM 13.94±0.10
N-Trityl-DL-serine methyl ester 146 (melting point) Low water solubility; soluble in THF, DMF N/A

*Predicted based on nitroaromatic analogs.

Research Findings and Implications

  • Reactivity : The nitro group in this compound may facilitate unique reactivity, such as participation in Huisgen cycloadditions or serving as a directing group in catalysis. However, its instability under reducing conditions necessitates controlled reaction environments .
  • Pharmaceutical Relevance: Benzyl and trityl derivatives are well-established in drug development, whereas nitro-substituted serine esters remain underexplored.
  • Safety : Nitro compounds require stringent safety protocols, including ventilation and avoidance of open flames, due to decomposition risks .

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